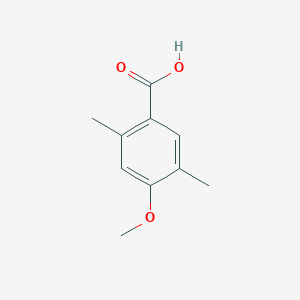

4-Methoxy-2,5-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUIXMXEFZKIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372871 | |

| Record name | 4-methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-26-6 | |

| Record name | 4-methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-2,5-dimethylbenzoic acid. It includes detailed spectroscopic data, experimental protocols for characterization, and a plausible metabolic pathway, designed to support professionals in chemical research and drug development.

Chemical Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid. The presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the benzene ring, in addition to the carboxylic acid (-COOH) function, dictates its chemical properties and potential biological activity.

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

IUPAC Name: this compound

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the synthesis of similar substituted benzoic acids. A common method involves the carboxylation of a Grignard reagent derived from the corresponding bromo-substituted aromatic compound.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-methoxy-2,5-dimethylbenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

-

Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and freshly crushed dry ice (solid CO₂) is added portion-wise. The reaction mixture is stirred until it reaches room temperature.

-

Acidic Hydrolysis: The reaction is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt to form the desired carboxylic acid.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and expected spectroscopic data for this compound, which are crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic H (C3-H) | ~7.0 - 7.5 | Singlet | 1H |

| Aromatic H (C6-H) | ~6.8 - 7.2 | Singlet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH₃ (at C2) | ~2.2 - 2.5 | Singlet | 3H |

| -CH₃ (at C5) | ~2.2 - 2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~170 |

| Aromatic C-O | ~155-160 |

| Aromatic C-COOH | ~125-130 |

| Aromatic C-CH₃ | ~130-140 |

| Aromatic C-H | ~110-120 |

| -OCH₃ | ~55 |

| -CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methyl/Methoxy | C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 135 | [M - COOH]⁺ |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-14 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance to generate a mass spectrum.

Plausible Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, a plausible route of metabolism for substituted benzoic acids is conjugation with glycine.[1] This process, occurring primarily in the liver and kidney mitochondria, increases the water solubility of the xenobiotic, facilitating its excretion.[1]

Caption: Plausible glycine conjugation pathway for this compound.

This metabolic conversion is a common detoxification pathway for benzoic acid and its derivatives. The rate and extent of this conjugation can be influenced by the nature and position of the substituents on the aromatic ring.[1]

Biological Activity Context

Derivatives of methoxybenzoic acid have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, some derivatives have shown potential in targeting cell survival signaling pathways like the Akt/NFκB pathway in cancer cells. While the specific biological activities of this compound are not yet well-defined, its structure suggests it could be a candidate for further investigation in these areas.

Caption: General workflow for screening the biological activity of a novel compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2,5-dimethylbenzoic acid (CAS Number: 58106-26-6). Due to the limited availability of experimentally determined data in peer-reviewed literature for this specific compound, this document focuses on providing detailed, standard experimental protocols for the determination of these key properties. This guide is intended to be a valuable resource for researchers in drug discovery and development, enabling them to characterize this and similar molecules.

Core Physicochemical Properties

A thorough literature search did not yield experimentally verified quantitative data for the melting point, boiling point, aqueous solubility, pKa, and logP of this compound. The table below summarizes the available identifying information and indicates the properties for which experimental determination is required.

| Property | Value | Notes |

| IUPAC Name | This compound | - |

| CAS Number | 58106-26-6 | - |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| Appearance | Solid | General description from supplier information. |

| Melting Point | Data not available | Requires experimental determination. See Protocol 2.1. |

| Boiling Point | Data not available | Requires experimental determination under vacuum to prevent decomposition. |

| Aqueous Solubility | Data not available | Requires experimental determination. See Protocol 2.2. |

| pKa | Data not available | Expected to be in the range of 4-5 for a substituted benzoic acid.[1] Requires experimental determination. See Protocol 2.3. |

| logP | Data not available | Requires experimental determination. See Protocol 2.4. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[2][3]

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

This compound, finely powdered and dried[3]

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.[3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate of 1-2 °C/minute.[4]

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[5][6]

Apparatus and Reagents:

-

Analytical balance (±0.1 mg)

-

Screw-capped vials or flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

This compound (solid)

-

Distilled or deionized water (solvent)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of water. The excess solid ensures that a saturated solution is formed.[5]

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.[7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for quantification.[7]

-

Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

References

- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chm.uri.edu [chm.uri.edu]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

4-Methoxy-2,5-dimethylbenzoic acid CAS number 58106-26-6 properties

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzoic Acid (CAS: 58106-26-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, potential experimental protocols, and analytical workflows for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Data

This compound is a polysubstituted aromatic carboxylic acid. The presence of a methoxy group and two methyl groups on the benzoic acid scaffold influences its electronic properties, steric hindrance, and overall reactivity, making it a subject of interest in organic synthesis.

Physicochemical and Structural Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 58106-26-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.203 g/mol | [1][2][4] |

| Exact Mass | 180.079 Da | [1] |

| Physical State | Solid | [2][3] |

| Melting Point | 166-168 °C | [4] |

| Purity | 95% - 98% | [2][4][5] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | WXUIXMXEFZKIBM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC(C)=C(C(=O)O)C=C1C | [2] |

| MDL Number | MFCD01194285 | [2][3][4] |

Safety and Handling Information

General safety precautions for handling similar chemical compounds are outlined below. Users must consult the specific Safety Data Sheet (SDS) for detailed information.

| Hazard Information | Precautionary Measures |

| Health Hazards | May cause skin and serious eye irritation.[6] May be harmful if swallowed or inhaled.[7] |

| Handling | Wash hands thoroughly after handling.[6][8] Avoid breathing dust.[8] Use in a well-ventilated area.[8] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[6][8] |

| Storage | Store in a cool, dry, and well-ventilated place.[3][8] Keep container tightly closed.[8] Store locked up.[7] |

| Incompatible Materials | Strong oxidizing agents.[7][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7][8] |

Experimental Protocols

While specific, validated experimental protocols for this compound are not detailed in the provided search results, the following sections describe generalized methodologies based on standard organic chemistry practices for similar benzoic acid derivatives.[9][10][11][12]

Plausible Synthesis Workflow

A common method for the synthesis of benzoic acid derivatives involves the carboxylation of an appropriate aromatic precursor. The following diagram illustrates a general workflow for such a synthesis.

Caption: A general workflow for the synthesis of this compound.

Methodology Detail:

-

Reaction: The synthesis could be initiated from 1,4-dimethyl-2-methoxybenzene. A potential route is a Friedel-Crafts acylation to introduce a carbonyl group, followed by an oxidation reaction (e.g., haloform reaction) to convert the acetyl group into a carboxylic acid. Alternatively, direct carboxylation using a strong base (like an organolithium reagent) and carbon dioxide could be employed.

-

Work-up: The reaction mixture is typically quenched with water. The aqueous layer is then acidified (e.g., with 1N HCl) to a pH of ~1 to protonate the carboxylate salt, causing the carboxylic acid to precipitate.[11] The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The extracted crude product is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[11] The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Analytical Workflow for Structural Confirmation and Purity

Post-synthesis, a multi-technique approach is essential for unambiguous structural identification and purity assessment.[12]

Caption: Workflow for the analytical characterization of the synthesized compound.

Methodology Detail:

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment.[10]

-

Principle: The sample is passed through a column (e.g., C18) with a mobile phase. Separation is based on the analyte's partitioning between the mobile and stationary phases.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration.[10]

-

Conditions: A typical mobile phase would be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). Detection is commonly done with a UV detector. The pH should be kept low (e.g., 2.5-3.0) to ensure the carboxylic acid is in its neutral form.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[12][14]

-

Principle: Nuclei (¹H, ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the chemical environment of each atom.

-

Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]

-

Expected ¹H NMR Signals: Distinct signals are expected for the carboxylic acid proton (broad singlet, δ 10-13 ppm), two aromatic protons, the methoxy protons (singlet), and two methyl group protons (singlets).[14]

-

Expected ¹³C NMR Signals: Will show unique signals for each carbon atom, including the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbons.[12]

-

-

Mass Spectrometry (MS): Confirms molecular weight.[12]

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing the molecular weight and fragmentation patterns.

-

Method: Techniques like Electrospray Ionization (ESI) can be used to obtain the mass of the molecular ion [M-H]⁻ or [M+H]⁺.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups.[12]

-

Principle: The sample absorbs infrared radiation at characteristic wavelengths, corresponding to the vibrational frequencies of its functional groups.

-

Expected Bands: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, C-O stretches from the ether and acid, and aromatic C-H and C=C bonds are expected.[12]

-

References

- 1. 58106-26-6|this compound: In Stock [parkwayscientific.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 58106-26-6 [sigmaaldrich.com]

- 4. CAS 58106-26-6 | 2721-1-16 | MDL MFCD01194285 | 2,5-Dimethyl-4-methoxybenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 5. 58106-26-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 58106-26-6 | Benchchem [benchchem.com]

The Biological Versatility of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The simple aromatic carboxylic acid structure of benzoic acid provides a versatile template for chemical modification, where the nature, position, and number of substituents on the benzene ring can profoundly influence the molecule's pharmacological properties. This technical guide offers an in-depth exploration of the diverse biological activities of these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Detailed experimental protocols for key biological assays, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows are provided to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Core Biological Activities of Substituted Benzoic Acid Derivatives

The biological effects of substituted benzoic acid derivatives are largely dictated by the electronic and steric properties of the substituents on the aromatic ring. These modifications can modulate the compound's acidity, lipophilicity, and ability to interact with biological targets.

Anticancer Activity

A significant number of substituted benzoic acid derivatives have been investigated for their potential as anticancer agents.[1] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms.[2] For instance, certain derivatives have been found to induce apoptosis in breast cancer cells.[2] The presence of specific functional groups, such as quinazolinone moieties, has been associated with moderate to good anti-breast cancer activity.[3]

Table 1: Anticancer Activity of Substituted Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 | 18.7 | [2] |

| Quinazolinone derivatives (Compounds 8 and 9) | MCF-7 | 100 |

Antimicrobial Activity

Substituted benzoic acid derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4] The antimicrobial efficacy is highly dependent on the nature and position of the substituents. For example, the introduction of a hydroxyl group at the ortho position of benzoic acid enhances its antibacterial effect against E. coli, while other substitutions can weaken this activity.[4] Some pyrazole derivatives of benzoic acid have shown potent activity against various Gram-positive bacteria, with MIC values as low as 0.5 µg/mL against certain strains.[5]

Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

| Compound/Derivative Class | Microorganism | MIC (mg/mL) | Reference |

| Benzoic acid | E. coli O157 | 1 | [4] |

| 2-hydroxybenzoic acid | E. coli O157 | 1 | [4] |

| 3-hydroxybenzoic acid | E. coli O157 | 2 | [4] |

| 4-hydroxybenzoic acid | E. coli O157 | 2 | [4] |

| 3,4-dihydroxybenzoic acid | E. coli O157 | 4 | [4] |

| 3,5-dichloro-4-fluoro derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | S. aureus ATCC 33591 | 0.5 µg/mL | [5] |

| 4-bromo-3-trifluoromethyl derivative of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | S. aureus ATCC 33591 | 0.5 µg/mL | [5] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | S. aureus ATCC 6538 | 125 µg/mL | [6] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | B. subtilis ATCC 6683 | 125 µg/mL | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented, with some compounds exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism of action often involves the inhibition of key inflammatory mediators. For example, some derivatives have been shown to suppress the development of edema in animal models.[7]

Table 3: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

| Compound | Assay | Dose | Inhibition of Edema (%) | Time Point (h) | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 25 mg/kg | 48.9 | 1 | [7] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 125 mg/kg | 63.1 | 1 | [7] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 25 mg/kg | 52.3 | 3 | [7] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 125 mg/kg | 59.8 | 3 | [7] |

| Diclofenac (Reference) | Carrageenan-induced paw edema | 25 mg/kg | 55.4 | 1 | [7] |

| Diclofenac (Reference) | Carrageenan-induced paw edema | 25 mg/kg | 61.2 | 3 | [7] |

Enzyme Inhibition

Substituted benzoic acids are known to inhibit various enzymes, which is a key mechanism underlying many of their biological activities. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8]

Table 4: Enzyme Inhibitory Activity of Substituted Benzoic Acid Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 4-tert-butylbenzoic acid | SIRT1 | 1000 |

Key Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of substituted benzoic acid derivatives, it is crucial to consider the signaling pathways they modulate and the experimental workflows used to assess their activity.

Caption: General experimental workflow for the discovery and development of substituted benzoic acid derivatives.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a potential target for anticancer benzoic acid derivatives.[9]

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation and a target for anti-inflammatory benzoic acid derivatives.[10]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of substituted benzoic acid derivatives.

General Synthesis of Substituted Benzoic Acids

One common method for the synthesis of substituted benzoic acids is through the oxidation of the corresponding substituted toluenes.[11]

-

Materials: Substituted toluene, oxidizing agent (e.g., potassium permanganate, nitric acid), solvent (e.g., water, pyridine), acid for workup (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve the substituted toluene in an appropriate solvent.

-

Add the oxidizing agent portion-wise to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove any inorganic precipitates.

-

Acidify the filtrate with a suitable acid to precipitate the substituted benzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure substituted benzoic acid.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

-

Materials: Cancer cell line, complete culture medium, substituted benzoic acid derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates, multichannel pipette, microplate reader.[12]

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13]

-

Materials: Test microorganism, appropriate broth medium (e.g., Mueller-Hinton Broth), substituted benzoic acid derivatives, sterile 96-well microtiter plates, multichannel pipette, incubator.[13]

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

-

Inoculation: Inoculate each well containing the diluted compound with the prepared inoculum. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).[13]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17]

-

Materials: Rodents (e.g., rats or mice), carrageenan solution (1% in saline), test compounds, plethysmometer or caliper.[17][18]

-

Procedure:

-

Animal Dosing: Administer the test compounds to the animals via a suitable route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection.[18]

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[18]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with a caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[19][20]

-

Materials: DPPH solution in a suitable solvent (e.g., methanol or ethanol), test compounds, positive control (e.g., ascorbic acid), 96-well plate or cuvettes, spectrophotometer.[19]

-

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the positive control in a suitable solvent.[19]

-

Reaction Mixture: Mix the sample solutions with the DPPH working solution in the wells of a 96-well plate or in cuvettes.[19]

-

Incubation: Incubate the reaction mixture in the dark for a specific period (e.g., 30 minutes).[21]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[20]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[20]

-

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key targets for anti-inflammatory drugs.[8][22]

-

Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), co-factors (e.g., hematin, L-epinephrine), test compounds, buffer solution (e.g., Tris-HCl), detection method (e.g., ELISA for PGE2, fluorometric or colorimetric kits).[8][23]

-

Procedure:

-

Enzyme Preparation: Prepare the COX enzyme solution in the assay buffer.

-

Inhibitor Pre-incubation: Add the test compound to the enzyme solution and pre-incubate for a specific time at a controlled temperature.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[8]

-

Reaction Termination: Stop the reaction after a defined period.

-

Product Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.[22]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

-

Conclusion

Substituted benzoic acid derivatives continue to be a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The versatility of the benzoic acid scaffold allows for fine-tuning of its pharmacological properties through systematic structural modifications. This guide provides a comprehensive overview of the key biological activities, quantitative data, and experimental methodologies relevant to the study of these compounds. The provided signaling pathway diagrams and experimental workflows offer a conceptual framework for understanding their mechanisms of action and for designing future drug discovery campaigns. By leveraging the information presented herein, researchers can accelerate the identification and development of novel and effective therapeutic agents based on the substituted benzoic acid core.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. preprints.org [preprints.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. benchchem.com [benchchem.com]

- 21. marinebiology.pt [marinebiology.pt]

- 22. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide on its Putative Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a diverse class of plant secondary metabolites crucial for plant survival and interaction with the environment. This technical guide explores the hypothesized role of 4-Methoxy-2,5-dimethylbenzoic acid as a plant metabolite. Due to the limited direct research on this specific compound, this paper extrapolates its potential functions, biosynthetic pathway, and analytical methodologies based on current knowledge of structurally similar benzoic acid derivatives found in plants. This guide provides a framework for future research into the biological significance of polysubstituted benzoic acids.

Introduction: The Significance of Benzoic Acid Derivatives in Plants

Benzoic acids and their derivatives are fundamental components in a plant's chemical arsenal, serving as precursors to a vast array of primary and specialized metabolites.[1][2] These compounds are integral to various physiological processes, including:

-

Plant Defense: Acting as antimicrobial and antifungal agents to ward off pathogens.[3][4]

-

Allelopathy: Influencing the growth and development of neighboring plants.[5][6]

-

Signaling: Functioning as signaling molecules in plant stress responses.

-

Structural Components: Serving as building blocks for more complex molecules like lignins and flavonoids.

The biological activity of benzoic acid derivatives is largely determined by the nature and position of substituents on the benzene ring. Methylation and methoxylation, as seen in this compound, can significantly alter a compound's lipophilicity, volatility, and reactivity, thereby influencing its metabolic fate and ecological function.

Hypothesized Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been elucidated in plants, it is reasonable to hypothesize its origin from the well-established phenylpropanoid pathway, which is the primary route for the synthesis of most plant phenolics.[1][7][8] The pathway likely involves a series of enzymatic reactions including hydroxylations, methylations, and the shortening of a propyl side chain.

The biosynthesis is thought to commence with the amino acid L-phenylalanine, which is converted to cinnamic acid. From cinnamic acid, two main routes can lead to the formation of the benzoic acid scaffold: the β-oxidative and the non-β-oxidative pathways.[8][9] Subsequent modifications to the benzene ring by hydroxylases and methyltransferases would then yield the final product.

Potential Biological Roles

Based on the known functions of other substituted benzoic acids, this compound may exhibit several important biological activities in plants.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-documented for their antimicrobial properties.[3][10] The presence of methoxy and methyl groups can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes and increasing its efficacy as a defense compound against pathogenic bacteria and fungi.[4] Studies on various substituted benzoic acids have demonstrated their ability to inhibit the growth of common plant pathogens.[3][11]

Allelochemical Function

Allelopathy, the chemical interaction between plants, is often mediated by secondary metabolites. Benzoic acid derivatives are frequently implicated as allelochemicals that can inhibit seed germination and seedling growth of competing plant species.[5][12] The specific substitution pattern of this compound could confer a unique spectrum of allelopathic activity, contributing to the plant's competitive fitness within its ecosystem. The methoxy and methyl groups can influence the compound's persistence in the soil and its uptake by other plants.[6]

Quantitative Data

Direct quantitative data on the natural occurrence of this compound in plant tissues is not currently available in the scientific literature. To facilitate future research, the following table provides a template for recording such data once it is generated.

| Plant Species | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are generalized protocols for the extraction and analysis of substituted benzoic acids from plant material, which can be adapted for this compound.

Extraction of Substituted Benzoic Acids from Plant Tissue

Objective: To extract substituted benzoic acids from plant material for subsequent analysis.

Materials:

-

Fresh or lyophilized plant tissue

-

Mortar and pestle or a suitable homogenizer

-

Methanol or ethanol (80% aqueous solution)

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

Procedure:

-

Sample Preparation: Homogenize a known weight (e.g., 1-5 g) of plant tissue in liquid nitrogen.

-

Extraction: Add the homogenized tissue to a flask containing 80% methanol (e.g., 10 mL per gram of tissue). Sonicate for 30 minutes and then stir at room temperature for 24 hours in the dark.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

-

Supernatant Collection: Carefully decant the supernatant.

-

Re-extraction: Re-extract the pellet with 80% methanol and combine the supernatants.

-

Solvent Evaporation: Evaporate the solvent from the combined supernatants using a rotary evaporator at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a plant extract.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (Solvent A) and acetonitrile or methanol (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of a this compound standard (typically around 254 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the compound using the calibration curve.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound in a plant extract.

Instrumentation and Conditions (Example):

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A suitable temperature gradient to separate the compounds of interest.

-

Ionization Mode: Electron Impact (EI).

Procedure:

-

Derivatization: Benzoic acids are often derivatized (e.g., by silylation with BSTFA) to increase their volatility for GC analysis.[13]

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

Identification: Compare the mass spectrum of the peak of interest with a reference spectrum of derivatized this compound.

Conclusion and Future Directions

While direct evidence for the role of this compound as a plant metabolite is currently lacking, the wealth of information on analogous substituted benzoic acids strongly suggests its potential involvement in plant defense and allelopathy. The methodologies and hypothesized pathways presented in this guide provide a solid foundation for researchers to begin investigating the natural occurrence and biological functions of this and other polysubstituted benzoic acids.

Future research should focus on:

-

Screening plant species for the presence of this compound.

-

Developing and validating specific analytical methods for its quantification in various plant tissues.

-

Conducting bioassays to determine its antimicrobial, antifungal, and allelopathic activities.

-

Investigating its biosynthetic pathway using modern molecular biology and metabolomics techniques.

Elucidating the role of this compound will contribute to a more comprehensive understanding of the chemical ecology of plants and may lead to the discovery of novel bioactive compounds for applications in agriculture and medicine.

References

- 1. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

- 3. mdpi.com [mdpi.com]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allelochemical stress inhibits growth, leaf water relations, PSII photochemistry, non-photochemical fluorescence quenching, and heat energy dissipation in three C3 perennial species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

In-Silico Prediction of 4-Methoxy-2,5-dimethylbenzoic Acid Bioactivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in-silico workflow to predict the bioactivity of 4-Methoxy-2,5-dimethylbenzoic acid, a substituted benzoic acid derivative. In the absence of extensive experimental data, computational methods provide a robust framework for hypothesis generation, enabling the elucidation of potential biological targets, mechanisms of action, and pharmacological properties. This document details methodologies for target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Each section includes detailed protocols, data presentation templates, and workflow visualizations using Graphviz to facilitate understanding and application by researchers in drug discovery and computational biology.

Introduction

This compound is a small organic molecule with a chemical structure suggesting potential for biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects.[1] The in-silico approach detailed herein allows for an efficient, cost-effective preliminary assessment of its therapeutic potential by leveraging computational tools to screen for interactions with biological macromolecules and predict its activity profile.[2][3][4][5][6]

In-Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity for a novel compound like this compound follows a structured and multi-faceted workflow. This process begins with identifying potential protein targets and progresses through various computational analyses to build a comprehensive profile of its likely biological effects.

Methodologies and Experimental Protocols

Ligand Preparation

Accurate representation of the small molecule is critical for all subsequent in-silico analyses.

Protocol:

-

Obtain 2D Structure: The 2D structure of this compound is obtained from chemical databases such as PubChem or drawn using chemical drawing software.

-

Convert to 3D: The 2D structure is converted to a 3D conformation using computational chemistry software like Avogadro or Open Babel.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for realistic docking simulations.

-

Assign Charges and Atom Types: Appropriate partial charges and atom types are assigned to the ligand atoms, which is essential for calculating interaction energies.

Target Prediction

Identifying potential protein targets is a key initial step. This can be achieved through ligand-based and structure-based approaches.

Protocol:

-

Ligand-Based Target Prediction (Chemical Similarity):

-

Utilize online servers like SwissTargetPrediction or SuperPred by submitting the SMILES string of this compound.

-

These tools compare the input molecule to databases of known ligands with annotated targets and predict targets based on the principle of chemical similarity.

-

-

Inverse Molecular Docking:

-

Dock the prepared ligand structure against a large library of protein binding sites.

-

Rank the proteins based on the predicted binding affinity to identify high-probability targets.

-

The output of this step will be a list of potential protein targets, which can be prioritized for further investigation based on their biological function and relevance to disease.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[4][7][8][9][10][11]

Protocol:

-

Protein Preparation:

-

Download the 3D structure of the predicted target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-crystallized ligands, and ions.

-

Add polar hydrogens and assign partial charges using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.[10]

-

-

Binding Site Definition:

-

Identify the active site or a potential allosteric binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site detection algorithms.

-

Define a grid box that encompasses the binding site to guide the docking simulation.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses of the ligand within the defined site.

-

-

Analysis of Results:

-

Analyze the docking poses based on their predicted binding energies (e.g., kcal/mol) and the interactions formed with the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3][4][12] If experimental data for structurally similar compounds are available, a QSAR model can be built to predict the activity of this compound.[13][14][15][16]

Protocol:

-

Data Collection: Curate a dataset of molecules with known biological activities that are structurally related to this compound.[12]

-

Descriptor Calculation: Calculate molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

-

Model Building: Develop a predictive model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms such as random forest or support vector machines.[12]

-

Model Validation: Validate the predictive power of the QSAR model using internal and external test sets.[12]

-

Prediction: Use the validated model to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[17][18][19][20]

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: If a set of active molecules for a particular target is known, their common chemical features can be aligned to generate a pharmacophore model.

-

Structure-based: If the 3D structure of the target protein is available, the key interaction points in the binding site can be used to define a pharmacophore model.

-

-

Database Screening: The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify other molecules that fit the model and are therefore likely to be active.

-

Mapping: The structure of this compound can be mapped onto the pharmacophore model to assess its potential to interact with the target.

Data Presentation

Quantitative data from in-silico predictions should be organized for clear comparison and interpretation.

Table 1: Predicted Target Proteins for this compound

| Target Protein | Gene Name | Prediction Score/Probability | Method |

| Hypothetical Target 1 | GENE1 | 0.85 | Similarity Search |

| Hypothetical Target 2 | GENE2 | 0.72 | Inverse Docking |

| Hypothetical Target 3 | GENE3 | 0.68 | Similarity Search |

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Target 1 | -8.5 | Tyr123, Ser245 | H-Bond, Pi-Pi |

| Hypothetical Target 2 | -7.9 | Leu56, Val89 | Hydrophobic |

| Hypothetical Target 3 | -7.2 | Arg301 | H-Bond, Ionic |

Table 3: Predicted Activity from QSAR Model

| Compound | Predicted pIC50 | Applicability Domain |

| This compound | 6.2 | Inside |

Visualization of Potential Signaling Pathway Involvement

Should target prediction and subsequent analysis implicate this compound in a specific signaling pathway, a diagram can be generated to visualize its potential mechanism of action. For instance, if the compound is predicted to inhibit a key kinase in a cancer-related pathway:

Conclusion

This technical guide provides a foundational framework for the in-silico prediction of the bioactivity of this compound. By systematically applying the detailed computational methodologies, researchers can generate valuable hypotheses regarding its potential therapeutic applications. The protocols and visualizations presented herein are intended to serve as a practical guide for scientists engaged in the early stages of drug discovery and development. It is imperative to note that all in-silico predictions require subsequent experimental validation to confirm the computational findings.

References

- 1. This compound | 58106-26-6 | Benchchem [benchchem.com]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. frontiersin.org [frontiersin.org]

- 6. What are computational methods in drug discovery? [synapse.patsnap.com]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. neovarsity.org [neovarsity.org]

- 13. optibrium.com [optibrium.com]

- 14. Basics of QSAR Modeling | PDF [slideshare.net]

- 15. QSAR modeling software and virtual screening [qsar4u.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 18. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 19. columbiaiop.ac.in [columbiaiop.ac.in]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 4-Methoxy-2,5-dimethylbenzoic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2,5-dimethylbenzoic acid (C₁₀H₁₂O₃), a substituted aromatic carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The molecular weight of this compound is 180.20 g/mol . The following sections present the predicted and expected spectroscopic data which are crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the different types of protons and their immediate chemical environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~7.0 - 7.5 | Singlet | 1H | Aromatic H (C3-H) |

| ~6.8 - 7.2 | Singlet | 1H | Aromatic H (C6-H) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.2 - 2.5 | Singlet | 3H | Aromatic -CH₃ (C2) |

| ~2.2 - 2.5 | Singlet | 3H | Aromatic -CH₃ (C5) |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~155-160 | Aromatic C-O |

| ~135-140 | Aromatic C-CH₃ (C2 or C5) |

| ~130-135 | Aromatic C-CH₃ (C2 or C5) |

| ~125-130 | Aromatic C-COOH |

| ~115-120 | Aromatic C-H (C3 or C6) |

| ~110-115 | Aromatic C-H (C3 or C6) |

| ~55 | -OCH₃ |

| ~20 | Aromatic -CH₃ |

| ~15 | Aromatic -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2900-3000 | Medium | C-H stretch (sp³) | Methyl/Methoxy |

| ~3050 | Weak | C-H stretch (sp²) | Aromatic Ring |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1580-1600 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch | Aryl-alkyl ether |

| 1000-1100 | Strong | C-O stretch | Aryl-alkyl ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected data from an electron ionization (EI) mass spectrum is as follows.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 165 | Moderate | [M - CH₃]⁺ |

| 163 | Moderate | [M - OH]⁺ |

| 135 | Moderate-High | [M - COOH]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1] The solution must be homogeneous, and any solid particles should be filtered out to ensure optimal shimming.[2]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[1]

-

¹H NMR Acquisition : The experiment is typically run using a standard one-pulse sequence. The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the magnetic field homogeneity. Key parameters include an appropriate number of scans for a good signal-to-noise ratio, a spectral width that covers all expected proton signals, and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is generally used to obtain a spectrum with singlets for each unique carbon atom. A greater number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

For a solid sample like this compound, several preparation methods can be used:

-

Thin Solid Film : The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains, which is then analyzed.[3]

-

KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the spectrometer's sample holder.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[4]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition : A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer using a direct insertion probe for solid samples or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.[5][6] For GC-MS, the sample is first dissolved in a volatile solvent.[7]

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the vapor phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[5]

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

- 1. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 2. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]

solubility of 4-Methoxy-2,5-dimethylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxy-2,5-dimethylbenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document focuses on providing a strong predictive understanding of its solubility based on its structural characteristics. To support this, quantitative solubility data for the closely related compound, 4-Methoxybenzoic acid, is presented, alongside detailed experimental protocols for determining solubility.

This compound is a carboxylic acid derivative. Its molecular structure, which includes a polar carboxylic acid group, a methoxy group, and a substituted aromatic ring, dictates its solubility. The presence of the carboxylic acid and methoxy groups provides sites for hydrogen bonding, suggesting some solubility in polar solvents. However, the aromatic ring and two methyl groups contribute to its non-polar character, indicating good solubility in less polar organic solvents.

Qualitative Solubility Predictions:

-

High Solubility: Expected in moderately polar to non-polar solvents such as chloroform, dichloromethane, and ethers. The non-polar components of the molecule will have favorable interactions with these solvents.

-

Moderate Solubility: Likely to be observed in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols such as methanol and ethanol.

-

Low Solubility: Expected in highly polar solvents like water and in non-polar hydrocarbon solvents like toluene. In aqueous solutions, the solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of the carboxylate salt.

Quantitative Solubility Data for a Structurally Related Compound: 4-Methoxybenzoic Acid

To provide a quantitative reference, the following tables summarize the mole fraction solubility (x) of 4-Methoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding the behavior of structurally similar compounds and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Note: Data presented is for 4-Methoxybenzoic acid and is intended to serve as a reference for estimating the solubility of this compound.[1]

Experimental Protocol for Solubility Determination

The following section details a general experimental methodology for determining the equilibrium solubility of a compound like this compound. The shake-flask method followed by gravimetric or chromatographic analysis is a widely used and reliable approach.

3.1. Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Sealed glass vials or flasks

-

Syringe filters compatible with the chosen solvents

-

Pre-weighed evaporation vials

-

Drying oven or vacuum oven

-

(Optional) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The time required should be determined by preliminary experiments.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solids.

-

-

Quantification (Gravimetric Method):

-

Record the mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid.

-

-

Quantification (Chromatographic Method):

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated HPLC or GC method. This is particularly useful for low solubility or volatile solutes.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction, based on the masses and volumes measured.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

A Theoretical Investigation of the Molecular Orbitals of 4-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for calculating and analyzing the molecular orbitals of 4-Methoxy-2,5-dimethylbenzoic acid. The principles and protocols outlined herein are grounded in established quantum chemical methods and are broadly applicable to the study of substituted benzoic acid derivatives, which are of significant interest in medicinal chemistry and materials science. Understanding the electronic structure of this molecule, particularly its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical Background: An Overview of Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule, occupying molecular orbitals formed from the linear combination of atomic orbitals (LCAO). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For molecules like this compound, computational methods are indispensable for solving the complex quantum mechanical equations that describe their electronic behavior. Density Functional Theory (DFT) has emerged as a powerful and widely used method for such calculations, offering a favorable balance between accuracy and computational cost.

Computational Methodology: A Detailed Protocol

This section outlines a standard protocol for the theoretical calculation of molecular orbitals for this compound using DFT.

2.1. Software and Hardware Requirements

-

Quantum Chemistry Software: A robust software package is required for the calculations. Popular choices include Gaussian, GAMESS, ORCA, and Spartan.[1] This protocol will be described in a general manner applicable to most of these platforms.

-

Molecular Visualization Software: To visualize the calculated molecular orbitals and other electronic properties, software such as Chemissian, Avogadro, or wxMacMolPlt is recommended.[2][3]

-

Computational Resources: Access to a high-performance computing (HPC) cluster is advisable for timely completion of the calculations, although modern desktop workstations can also be sufficient.

2.2. Step-by-Step Computational Protocol

-

Initial Structure Generation: The 3D structure of this compound is constructed using a molecular builder. The initial geometry can be based on crystallographic data if available, or generated using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

-

Method: Density Functional Theory (DFT) is the recommended method. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate, providing a good description of both valence and polarization functions, which are important for capturing the electronic details of the molecule.[5]

-

Convergence Criteria: Tight convergence criteria should be used for the optimization to ensure a true energy minimum is located.

-

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two purposes:

-

It confirms that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).